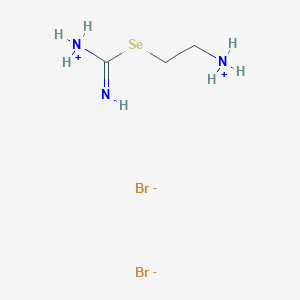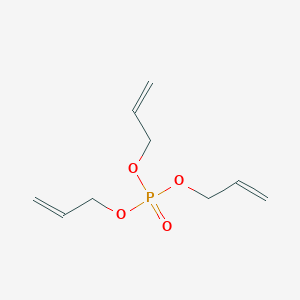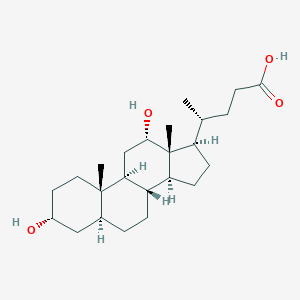
2-Dodecanol
概述
描述
2-Dodecanol, also known as dodecan-2-ol, is an organic compound with the molecular formula C12H26O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon atom in a twelve-carbon chain. This compound is a colorless liquid with a mild, pleasant odor and is used in various industrial applications, including as a surfactant and in the synthesis of other chemicals .
作用机制
Target of Action
2-Dodecanol, also known as lauryl alcohol, is a saturated 12-carbon fatty alcohol . It primarily targets two enzymes: the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and the fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling pathways.
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of the cell membrane, disrupting its structure and function . This disruption can inhibit the activity of membrane-bound enzymes and transport proteins, affecting cellular processes such as nutrient uptake, signal transduction, and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway . As a fatty alcohol, this compound can be oxidized to produce the corresponding carbonyl compound, releasing hydrogen peroxide in the process . This reaction is catalyzed by alcohol oxidases, a class of enzymes that play a key role in the metabolism of alcohols .
Pharmacokinetics
Due to its lipophilic nature, it is likely to be absorbed through the skin and mucous membranes, distributed in lipid-rich tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
At the molecular level, this compound can alter the fatty acid composition of the cell membrane, affecting its fluidity and permeability . At the cellular level, it can affect the viability of cells, leading to cell death in some cases . For example, in Saccharomyces cerevisiae, this compound has been shown to cause cell death by disrupting the plasma membrane and inhibiting the plasma membrane H±ATPase .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action of this compound . For example, in the presence of certain additives, this compound can become more soluble in water, enhancing its bioavailability and efficacy . Furthermore, the action of this compound can be influenced by the physiological state of the target organism, such as its growth phase and metabolic activity .
准备方法
Synthetic Routes and Reaction Conditions
2-Dodecanol can be synthesized through several methods. One common laboratory method involves the reduction of dodecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of dodecanal, which is derived from the hydroformylation of 1-decene. This process uses a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .
化学反应分析
Types of Reactions
2-Dodecanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to dodecane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Dodecanone
Reduction: Dodecane
Substitution: Dodecyl chloride
科学研究应用
2-Dodecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and other organic compounds.
Biology: It serves as a model compound in studies of fatty alcohol metabolism and enzymatic reactions involving alcohols.
Medicine: Research explores its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is utilized in the formulation of personal care products, such as shampoos and lotions, due to its emollient properties
相似化合物的比较
Similar Compounds
1-Dodecanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.
Dodecanal: An aldehyde with the carbonyl group at the end of the carbon chain.
Dodecanoic acid: A carboxylic acid with the carboxyl group at the end of the carbon chain.
Uniqueness
2-Dodecanol is unique among these compounds due to its secondary alcohol structure, which imparts different chemical reactivity and physical properties. For example, it has a higher boiling point and different solubility characteristics compared to 1-dodecanol. Its secondary alcohol structure also makes it more resistant to oxidation compared to primary alcohols .
属性
IUPAC Name |
dodecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSEQPWKOWORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864232 | |
| Record name | Dodecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-28-8 | |
| Record name | (±)-2-Dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DODECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Dodecanol affect Candida albicans, and what are the downstream effects?
A1: this compound exhibits inhibitory effects on hyphal formation in Candida albicans, a pathogenic fungus. [, ] This inhibition is linked to the suppression of SIR2 gene upregulation, which is typically observed during the yeast-to-hyphae transition. [] This suggests a potential role of this compound in disrupting the quorum-sensing mechanisms and the Ras1-cAMP-Efg1 signaling pathway, crucial for C. albicans pathogenesis. []
Q2: Can this compound influence the virulence of Pseudomonas aeruginosa?
A2: Research indicates that this compound, identified in Agrocybe aegerita mushroom extract, contributes to the extract's anti-quorum sensing and antibiofilm activity against Pseudomonas aeruginosa PAO1. [] The extract, containing this compound, significantly inhibits pyocyanin and pyoverdine production, reduces swarming motility, and hinders biofilm formation in P. aeruginosa, suggesting its potential as a therapeutic agent. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H26O, and its molecular weight is 186.33 g/mol.
Q4: How can this compound be characterized using spectroscopic techniques?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various samples, including plant extracts and essential oils. [, , , , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is used to analyze the structure and purity of this compound derivatives. []
Q5: What are the potential applications of this compound in agriculture?
A5: The essential oil from Persicaria sp., rich in this compound, exhibits potent antifungal and antibacterial activities against rice pathogens like Rhizoctonia solani and Xanthomonas oryzae pv. oryzae. [] This suggests the potential use of this compound as a natural antimicrobial agent in rice cultivation.
Q6: How does this compound contribute to the properties of topical formulations?
A6: In a study on topical betamethasone dipropionate formulations, this compound was identified as a promising penetration enhancer. [] Formulations incorporating this compound demonstrated a favorable balance of drug penetration and retention within the skin layers, highlighting its potential in optimizing cutaneous drug delivery. []
Q7: What is the role of this compound in the synthesis of surfactants?
A7: this compound serves as a key substrate in the production of alkyl sophorosides, a class of biosurfactants, by Candida bombicola. [] It reacts with glucose to form 2-Dodecyl-sophoroside, which can be further modified enzymatically to generate novel glycoconjugates with enhanced surface-active properties. []
Q8: Which analytical techniques are employed to determine this compound in environmental samples?
A8: Dispersive Liquid–Liquid Microextraction (DLLME), coupled with GC, is a sensitive method for detecting trace amounts of this compound in complex matrices like wastewater. [] This technique, utilizing this compound as an extracting solvent, enables the preconcentration and analysis of target analytes with high efficiency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.2.2]non-3-EN-2-one](/img/structure/B159085.png)










